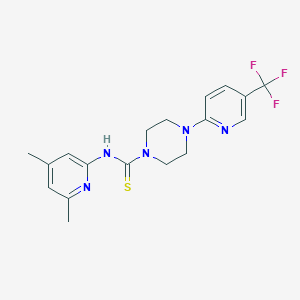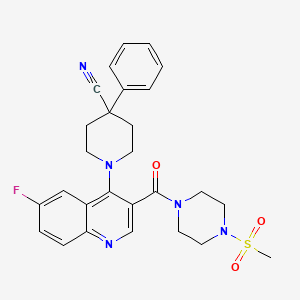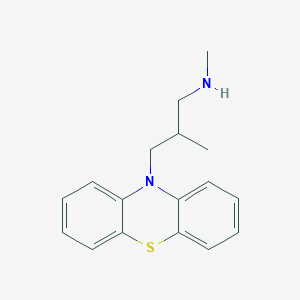
Nikkomycin N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nikkomycin N is a member of the nikkomycin family, which are peptidyl nucleoside antibiotics produced by various Streptomyces species, including Streptomyces ansochromogenes and Streptomyces tendae . These compounds are known for their potent fungicidal, insecticidal, and acaricidal activities due to their ability to inhibit chitin synthase, an enzyme crucial for fungal cell wall biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nikkomycin N is typically produced through fermentation processes involving Streptomyces species. The biosynthetic gene cluster responsible for nikkomycin production has been cloned and introduced into high-producing strains to enhance yield . The fermentation process involves culturing the bacteria in a nutrient-rich medium under controlled conditions to optimize the production of nikkomycins.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation using genetically engineered strains of Streptomyces ansochromogenes. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. Techniques such as solvent extraction, chromatography, and crystallization are commonly employed to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
Nikkomycin N undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside moiety of this compound.
Reduction: Reduction reactions can alter the peptidyl moiety.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various analogs of this compound, which may exhibit different biological activities and stability profiles .
Scientific Research Applications
Nikkomycin N has a wide range of scientific research applications:
Mechanism of Action
Nikkomycin N exerts its effects by competitively inhibiting chitin synthase, an enzyme responsible for the synthesis of chitin, a key component of fungal cell walls . By mimicking the natural substrate UDP-N-acetylglucosamine, this compound binds to the active site of chitin synthase, preventing the formation of chitin and leading to fungal cell death . This mechanism is highly specific to fungi, making this compound a promising antifungal agent with minimal toxicity to mammals .
Comparison with Similar Compounds
Nikkomycin N is often compared with other peptidyl nucleoside antibiotics, such as:
Nikkomycin X and Z: These compounds share a similar mechanism of action but differ in their nucleoside moieties, which can affect their stability and biological activity.
This compound is unique due to its specific structure and the resulting balance of stability and biological activity, making it a valuable compound for both research and potential therapeutic applications .
Properties
CAS No. |
77368-58-2 |
|---|---|
Molecular Formula |
C15H20N4O10 |
Molecular Weight |
416.34 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
InChI |
InChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28)/t5-,8-,9-,10+,11+,13+/m0/s1 |
InChI Key |
HCTYLNCBYPOWBY-AFGHMHDSSA-N |
SMILES |
O=C(O)CC[C@@H](C(O)=O)NC(C(C1O[C@H](N(C(N2)=O)C=CC2=O)[C@@H](O)[C@H]1O)N)=O |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nikkomycin N; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












